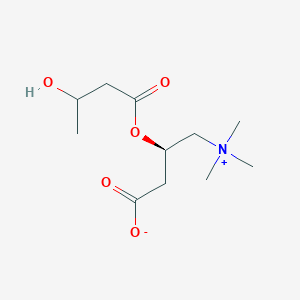
Hydroxybutyrylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate is a chemical compound that belongs to the class of organic compounds known as carnitines. Carnitines are quaternary ammonium compounds involved in the metabolism of fatty acids. This particular compound is a derivative of butyryl-L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate typically involves the esterification of butyryl-L-carnitine with 3-hydroxybutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process. The final product is typically obtained through large-scale purification methods, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-butyryl-L-carnitine.
Reduction: Formation of 3-hydroxybutyl-L-carnitine.
Substitution: Formation of various substituted carnitine derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of dietary supplements and functional foods aimed at improving energy metabolism.
Mecanismo De Acción
The compound exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. The trimethylammonio group interacts with specific transport proteins, enabling the efficient transfer of fatty acids across the mitochondrial membrane. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand.
Comparación Con Compuestos Similares
Similar Compounds
Butyryl-L-carnitine: A direct precursor of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate.
Acetyl-L-carnitine: Another carnitine derivative involved in fatty acid metabolism.
Propionyl-L-carnitine: Similar in structure but with a propionyl group instead of a butyryl group.
Uniqueness
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Its role in facilitating fatty acid transport and metabolism sets it apart from other carnitine derivatives, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
875668-57-8 |
|---|---|
Fórmula molecular |
C11H21NO5 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(3R)-3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m1/s1 |
Clave InChI |
UEFRDQSMQXDWTO-YGPZHTELSA-N |
SMILES isomérico |
CC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
SMILES canónico |
CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


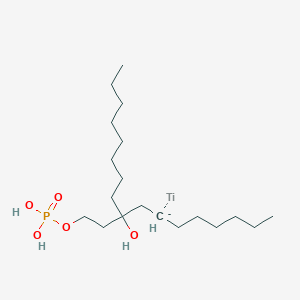
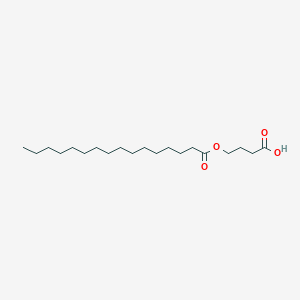
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)

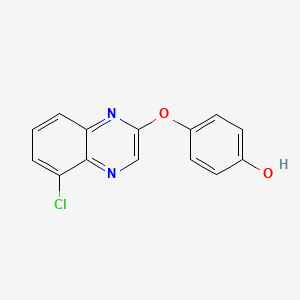
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)
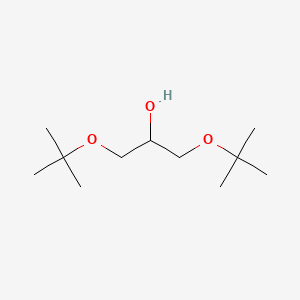
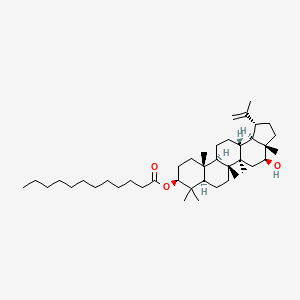
![Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13408050.png)
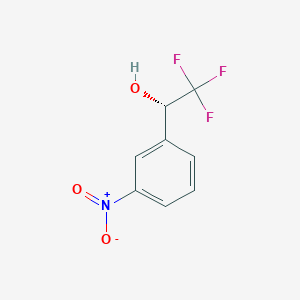

![(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride](/img/structure/B13408077.png)

